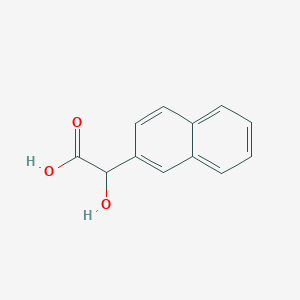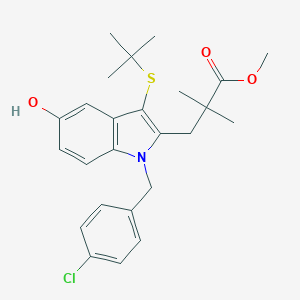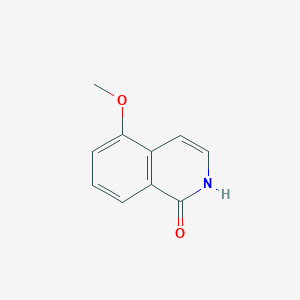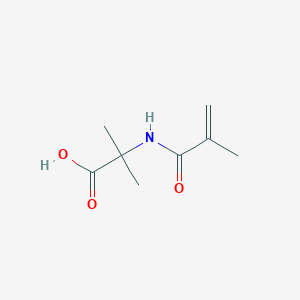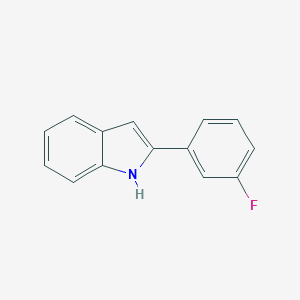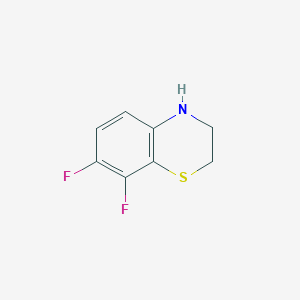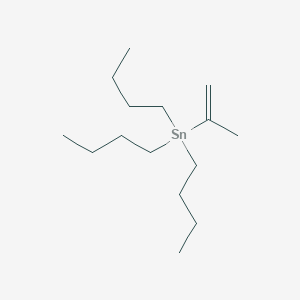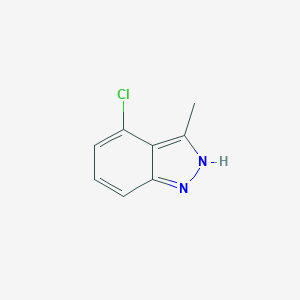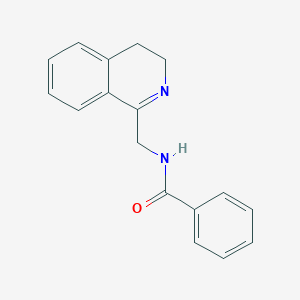
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline, also known as benzamide analog 6 (BA-6), is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in DNA replication and transcription. Additionally, it has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline exhibits various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is its potential therapeutic applications in various diseases. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline involves a multi-step process that includes the reaction of 2-phenylacetaldehyde with ammonium acetate, followed by the reaction with benzoyl chloride and sodium borohydride. The final product is obtained through the reaction of the intermediate with potassium carbonate and acetic anhydride.
Applications De Recherche Scientifique
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Propriétés
Numéro CAS |
132056-76-9 |
|---|---|
Nom du produit |
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline |
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(3,4-dihydroisoquinolin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C17H16N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9H,10-12H2,(H,19,20) |
Clé InChI |
DDRCVGMISHCXCP-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3 |
Synonymes |
1-(Benzoylamino)Methyl-3,4-Dihydro-Iso-Quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
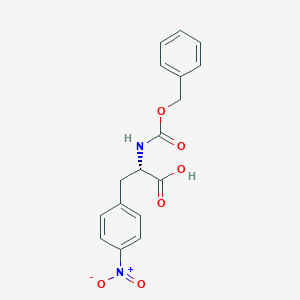
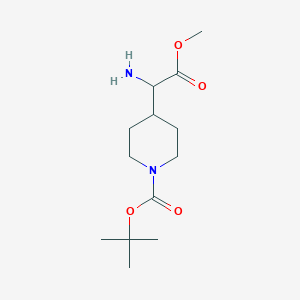
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
